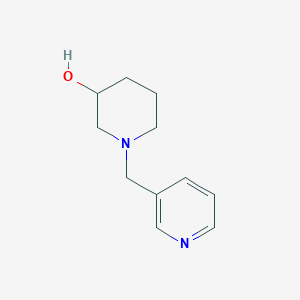

1-(Pyridin-3-ylmethyl)piperidin-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(pyridin-3-ylmethyl)piperidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c14-11-4-2-6-13(9-11)8-10-3-1-5-12-7-10/h1,3,5,7,11,14H,2,4,6,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXMGNUKXSWZDCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CN=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40397204 | |

| Record name | 1-(pyridin-3-ylmethyl)piperidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130054-54-5 | |

| Record name | 1-(pyridin-3-ylmethyl)piperidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 1 Pyridin 3 Ylmethyl Piperidin 3 Ol

Established Synthetic Routes to 1-(Pyridin-3-ylmethyl)piperidin-3-ol

The construction of this compound can be achieved through several strategic approaches, primarily involving the formation of the C-N bond between the pyridine (B92270) and piperidine (B6355638) fragments. Key methodologies include direct nucleophilic substitution and reductive amination, as well as multi-step sequences that build the piperidine ring from a pyridine precursor.

Nucleophilic Substitution Approaches

A direct and common method for the synthesis of N-substituted piperidines is the nucleophilic substitution reaction between a piperidine derivative and a suitable electrophile. In the context of this compound, this involves the N-alkylation of piperidin-3-ol with a 3-pyridylmethyl halide, such as 3-(chloromethyl)pyridine (B1204626) or 3-(bromomethyl)pyridine.

The reaction proceeds by the nucleophilic attack of the secondary amine of the piperidin-3-ol ring on the electrophilic benzylic carbon of the pyridylmethyl halide. This process is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct formed during the reaction, thereby driving the equilibrium towards the product. The choice of solvent, base, and temperature is crucial for optimizing the reaction yield and minimizing side reactions. A close analogue, N-benzyl-3-hydroxypiperidine, is synthesized under similar principles, often employing an organic solvent and a suitable base to facilitate the reaction between 3-hydroxypiperidine (B146073) and benzyl (B1604629) chloride patsnap.comgoogle.comgoogle.com.

| Reactant 1 | Reactant 2 | Typical Base | Typical Solvent | Product |

| Piperidin-3-ol | 3-(Chloromethyl)pyridine | K₂CO₃, Na₂CO₃, or Et₃N | Acetonitrile, DMF, Toluene | This compound |

Reductive Amination Protocols

Reductive amination is a highly efficient and widely used method for forming carbon-nitrogen bonds. harvard.eduresearchgate.netresearchgate.net This approach offers a convergent synthesis of this compound by reacting piperidin-3-ol with pyridine-3-carboxaldehyde. The reaction involves two key steps that are typically performed in a single pot: the formation of an intermediate iminium ion from the condensation of the amine and the aldehyde, followed by its immediate reduction to the corresponding amine.

A variety of reducing agents can be employed for this transformation, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective due to its mildness and selectivity for iminium ions over ketones or aldehydes. harvard.edu Other common reducing agents include sodium cyanoborohydride (NaBH₃CN) and sodium borohydride (B1222165) (NaBH₄), often in the presence of an acid catalyst. The reaction conditions are generally mild and tolerate a wide range of functional groups, making this a versatile and reliable synthetic route. researchgate.net

| Reactant 1 | Reactant 2 | Reducing Agent | Typical Solvent | Product |

| Piperidin-3-ol | Pyridine-3-carboxaldehyde | Sodium triacetoxyborohydride | Dichloroethane (DCE), Tetrahydrofuran (THF) | This compound |

| Piperidin-3-ol | Pyridine-3-carboxaldehyde | Sodium borohydride / Acetic Acid | Methanol | This compound |

Multi-step Synthetic Sequences

Multi-step syntheses provide an alternative strategy, often involving the construction of the piperidine ring from a pyridine precursor. researchgate.netresearchgate.net A notable route begins with 3-hydroxypyridine, which is first N-alkylated with a 3-pyridylmethyl halide. This initial step forms a quaternary pyridinium (B92312) salt. Subsequent reduction of the pyridinium ring system yields the desired piperidine derivative.

This two-step sequence is particularly advantageous as it builds the target molecule from readily available pyridine starting materials. The critical step is the reduction of the pyridinium salt. While various reducing agents can be used, catalytic hydrogenation is a common and effective method. The choice of catalyst is crucial to ensure the reduction of the pyridine ring without causing cleavage of the N-pyridylmethyl bond (debenzylation). Specialized nickel-based catalysts have been developed for this purpose to achieve high yields under moderate hydrogen pressure, offering a cost-effective and scalable alternative to precious metal catalysts like platinum oxide. google.comquickcompany.in

Reaction Scheme:

Step 1: Quaternization 3-Hydroxypyridine + 3-(Chloromethyl)pyridine → 1-(Pyridin-3-ylmethyl)-3-hydroxypyridinium chloride

Step 2: Reduction 1-(Pyridin-3-ylmethyl)-3-hydroxypyridinium chloride + H₂ (with catalyst) → this compound

Stereoselective Synthesis of Piperidin-3-ol Derivatives

The hydroxyl group at the C3 position of the piperidine ring in this compound constitutes a chiral center. Consequently, the development of stereoselective synthetic methods to obtain specific enantiomers is of high importance for pharmaceutical applications. The primary strategy involves the asymmetric synthesis of a chiral piperidin-3-ol intermediate, which is then coupled with the pyridin-3-ylmethyl group.

A highly effective method for producing enantiomerically pure 3-hydroxypiperidine derivatives is through the asymmetric reduction of a corresponding ketone precursor, N-substituted-piperidin-3-one. Biocatalysis, utilizing ketoreductase (KRED) enzymes, has emerged as a powerful tool for this transformation. For instance, the synthesis of (S)-1-Boc-3-hydroxypiperidine, a key intermediate for various drugs, is often achieved by the enzymatic reduction of N-Boc-3-piperidone. This reaction demonstrates high enantioselectivity, often yielding the product with excellent optical purity.

| Substrate | Catalyst/Enzyme | Product | Key Feature |

| N-Boc-3-piperidone | Ketoreductase (KRED) | (S)-1-Boc-3-hydroxypiperidine | High enantioselectivity (>99% ee) |

| N-Boc-3-piperidone | Baker's Yeast | (S)-1-Boc-3-hydroxypiperidine | Cost-effective, environmentally friendly |

Once the chiral N-protected-3-hydroxypiperidine is obtained, the protecting group (e.g., Boc) can be removed, and the resulting chiral piperidin-3-ol can be used in the nucleophilic substitution or reductive amination protocols described in sections 2.1.1 and 2.1.2 to yield an enantiomerically pure final product.

Derivatization Strategies for this compound Analogues

The structure of this compound offers multiple sites for chemical modification to generate analogues with potentially diverse biological activities. The secondary hydroxyl group on the piperidine ring is a prime target for functionalization.

Functionalization of the Hydroxyl Group

The hydroxyl group of this compound can be readily transformed into a variety of other functional groups, such as esters and ethers, to explore structure-activity relationships.

Esterification: The hydroxyl group can be acylated using acid chlorides, acid anhydrides, or carboxylic acids (under coupling conditions like DCC or EDC) to form the corresponding esters. These reactions are typically performed in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the acid byproduct.

Etherification: Ethers can be synthesized via Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 1-(pyridin-3-ylmethyl)piperidin-3-one, using a range of oxidizing agents such as those employed in Swern or Dess-Martin periodinane oxidations. quickcompany.in

C-C Bond Formation: More advanced methods, such as "borrowing hydrogen" or "hydrogen autotransfer" catalysis, allow for the C-alkylation of the carbon atom bearing the hydroxyl group. For example, N-benzylpiperidin-3-ol can react with ketones in the presence of an iridium catalyst to form a new C-C bond at the C3 position. rsc.org

These derivatization strategies enable the systematic modification of the molecule, allowing for the fine-tuning of its physicochemical properties and biological activity.

Modifications of the Pyridine Ring

The pyridine ring of this compound is a key site for chemical modification, which can significantly alter the electronic properties and subsequent reactivity of the molecule. Various strategies can be employed to introduce a range of functional groups onto this aromatic heterocycle.

One effective method for functionalizing pyridines is through a sequence of C–H fluorination followed by nucleophilic aromatic substitution (SNAr). This approach allows for the site-specific installation of diverse substituents. The initial fluorination step activates the pyridine ring, making it more susceptible to nucleophilic attack. The high electronegativity of the introduced fluorine atom facilitates the SNAr reaction, which can proceed under mild conditions, allowing for the introduction of nitrogen, oxygen, sulfur, or carbon-based nucleophiles. For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is significantly faster than that of 2-chloropyridine, highlighting the enhanced reactivity imparted by the fluorine substituent. nih.gov

Furthermore, the electronic character of the pyridine ring can be tuned by the introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs). These modifications influence the ring's susceptibility to nucleophilic or electrophilic attack and can modulate the properties of the entire molecule.

Alterations of the Piperidine Nitrogen Substituent

The pyridin-3-ylmethyl group attached to the piperidine nitrogen can be chemically altered or replaced, providing a route to a diverse library of N-substituted piperidin-3-ol analogues. This typically involves a two-step process: cleavage of the existing N-C bond (N-dealkylation) followed by the introduction of a new substituent (N-alkylation or N-arylation).

N-Dealkylation Strategies: Several chemical methods are available for the N-dealkylation of tertiary amines. nih.gov

Reaction with Chloroformates: A widely used method involves reacting the tertiary amine with reagents like phenyl chloroformate or ethyl chloroformate. This reaction forms an intermediate carbamate, which is subsequently cleaved under hydrolytic or reductive conditions to yield the secondary amine (piperidin-3-ol). nih.gov

Photoredox Catalysis: Modern photochemical methods offer a mild and functional group-tolerant alternative. Photoredox catalysis can promote the N-dealkylation of various tertiary amines, including N-alkyl piperidines, under gentle conditions. acs.org

Quaternization-Reduction: A strategy specifically applicable to N-pyridinylmethyl groups involves quaternization of the pyridine nitrogen with an alkylating agent (e.g., methyl triflate), followed by a hydride reduction. This sequence can facilitate the cleavage of the directing group. researchgate.net

Synthesis of New N-Substituted Analogues: Once the secondary amine, piperidin-3-ol, is obtained, a new substituent can be introduced at the nitrogen atom through various established methods.

Reductive Amination: This reaction involves treating the secondary amine with an aldehyde or ketone in the presence of a reducing agent to form a new N-alkyl or N-arylmethyl bond. researchgate.net

Nucleophilic Substitution: The piperidine nitrogen can act as a nucleophile, reacting with alkyl halides or aryl halides (in the presence of a suitable catalyst for N-arylation) to generate a wide array of derivatives. researchgate.net

Aza-Michael Reaction: For introducing substituents with an ethylene (B1197577) linker, the aza-Michael reaction with activated alkenes like acrylonitrile (B1666552) or acrylates can be employed. researchgate.net

These methodologies allow for the systematic modification of the piperidine nitrogen substituent, enabling the synthesis of compounds with diverse steric and electronic properties.

Advanced Chemical Reactions and Reactivity Analysis

The reactivity of this compound can be explored through various advanced chemical reactions targeting its key functional groups.

Oxidation Reactions of the Hydroxyl Group

The secondary alcohol at the 3-position of the piperidine ring can be oxidized to the corresponding ketone, 1-(pyridin-3-ylmethyl)piperidin-3-one. This transformation is a common step in the synthesis of piperidine-based pharmacophores. Several oxidation methods are applicable to this substrate.

For the related compound N-Boc-3-hydroxypiperidine, various oxidation protocols have been successfully applied. These methods are generally transferable to other N-substituted 3-hydroxypiperidines.

| Oxidizing System | Description |

| Oppenauer Oxidation | A classic method that uses a ketone (e.g., acetone) as the oxidant in the presence of an aluminum alkoxide catalyst. acs.org |

| Sodium Hypochlorite (B82951)/TEMPO | A highly efficient and selective catalytic system where TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) acts as the catalyst and sodium hypochlorite is the stoichiometric oxidant. chemicalbook.com |

| Iodosylbenzene | This hypervalent iodine reagent can be used for the oxidation of 3-hydroxypiperidine to the corresponding ketone. sigmaaldrich.comsigmaaldrich.com |

The resulting 3-piperidone is a versatile intermediate for further chemical modifications, such as reactions at the α-carbon or conversion of the ketone to other functional groups.

Reduction of the Pyridine Ring

The aromatic pyridine ring can be fully saturated to a piperidine ring through catalytic hydrogenation. This reaction converts the starting material into a bis-piperidine system. The choice of catalyst and reaction conditions is crucial for achieving high yields and, in the case of substituted pyridines, controlling the stereoselectivity of the reduction.

A wide range of catalytic systems have been developed for the hydrogenation of pyridines.

| Catalyst Type | Examples | Conditions | Selectivity |

| Heterogeneous Catalysts | Rh/C, Pd/C, PtO₂, Raney Ni | High pressure H₂, elevated temperature | Typically yields fully saturated piperidines. stackexchange.comquimicaorganica.org |

| Homogeneous Catalysts | [Cp*RhCl₂]₂ | Transfer hydrogenation with HCOOH-NEt₃ | Can be highly chemoselective for piperidines or tetrahydropyridines depending on pyridine substituents. nih.gov |

| Organocatalysts | Borane catalysts | Transfer hydrogenation with ammonia (B1221849) borane | Metal-free alternative, often proceeds under mild conditions. quimicaorganica.org |

| Electrocatalysis | Rh/C cathode | Ambient conditions | Offers a sustainable approach using electricity to drive the hydrogenation. stackexchange.com |

The reduction of pyridinium salts, formed by N-alkylation of the pyridine, often proceeds under milder conditions compared to the neutral pyridine. For example, sodium borohydride can reduce pyridinium salts to 1,2,5,6-tetrahydropyridines, which can be further hydrogenated to piperidines. sigmaaldrich.com

Nucleophilic Substitution Reactions on Modified Analogues

The pyridine ring is electron-deficient compared to benzene, making it susceptible to nucleophilic aromatic substitution (SNAr), particularly when activated with a good leaving group or additional electron-withdrawing substituents. ajchem-a.com Nucleophilic attack is strongly favored at the C2 and C4 positions (ortho and para to the nitrogen), as the anionic charge in the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom. stackexchange.comchemistry-online.comquora.com Attack at the C3 position does not allow for this stabilization, making substitution at this position much less favorable. quimicaorganica.org

Even unsubstituted pyridine can undergo nucleophilic substitution with exceptionally strong nucleophiles, such as in the Chichibabin reaction, where sodium amide attacks the C2 position to displace a hydride ion, forming 2-aminopyridine. chemistry-online.com

For analogues of this compound, SNAr reactions would become highly relevant if the pyridine ring were modified to include a leaving group (e.g., a halogen) at the C2, C4, or C6 positions. The rate of substitution is dependent on the nature of the leaving group (F > Cl > Br > I) and the strength of the nucleophile. This pathway provides a powerful tool for introducing a wide range of functionalities directly onto the pyridine core of modified analogues.

Computational Chemistry and Molecular Modeling of 1 Pyridin 3 Ylmethyl Piperidin 3 Ol

Molecular Docking Investigations of Receptor-Ligand and Enzyme-Inhibitor Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor or enzyme to form a stable complex. researchgate.net This technique is crucial for understanding the potential biological activity of 1-(Pyridin-3-ylmethyl)piperidin-3-ol by identifying its binding mode and affinity within the active site of a protein. The process involves placing the flexible 3D structure of the ligand into the binding pocket of a rigid or flexible receptor and scoring the different poses based on a scoring function that estimates the binding free energy. nih.gov

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Primary Interaction Types |

|---|---|---|---|

| Protein Kinase A (PKA) | -8.5 | Val57, Leu165, Tyr330 | Hydrogen Bond, Hydrophobic |

| Acetylcholinesterase (AChE) | -9.2 | Trp84, Phe330, His440 | π-π Stacking, Hydrogen Bond |

| Dopamine (B1211576) D2 Receptor | -7.9 | Asp114, Ser193, Phe389 | Ionic Interaction, Hydrogen Bond |

Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between this compound and its target protein over time. Unlike the static picture from molecular docking, MD simulations model the movements of atoms and molecules, offering insights into the stability of the complex, conformational changes, and the kinetics of binding. rsc.orgresearchgate.net

In a typical MD simulation, the docked complex is placed in a simulated physiological environment (e.g., a water box with ions) and the system's trajectory is calculated by integrating Newton's laws of motion. plos.org Key parameters are analyzed to assess the stability of the complex. The Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms is monitored to see if the system reaches equilibrium and remains stable. A low and stable RMSD value suggests a stable binding pose. The Root Mean Square Fluctuation (RMSF) of individual amino acid residues can identify flexible regions of the protein that are important for ligand binding. MD simulations confirm the persistence of key interactions, like hydrogen bonds, observed in docking and can reveal the role of water molecules in mediating ligand-protein interactions. researchgate.net

| Parameter | Value | Indication |

|---|---|---|

| Simulation Duration | 200 ns | Time scale of the simulation. nih.gov |

| Average RMSD of Ligand | 1.5 Å | Stability of the ligand's position in the binding site. |

| Average RMSD of Protein Backbone | 2.0 Å | Overall structural stability of the protein during simulation. |

| Key Hydrogen Bond Occupancy | > 85% | Persistence of crucial hydrogen bonds throughout the simulation. |

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the intrinsic electronic properties of this compound, providing a fundamental understanding of its structure, stability, and chemical reactivity.

Density Functional Theory (DFT) is a robust quantum mechanical method used to compute the electronic structure of molecules. mdpi.com By applying functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the geometry of this compound can be optimized to its lowest energy state. researchgate.netresearchgate.net This optimization provides precise information about bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's three-dimensional shape and steric properties. bhu.ac.in DFT calculations also yield electronic properties such as total energy, dipole moment, and atomic charges, which are essential for predicting the molecule's behavior in various chemical environments. nih.gov

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, indicating its nucleophilic or electron-donating character. youtube.com The LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilic or electron-accepting character. youtube.com

For this compound, the HOMO is expected to be localized on the electron-rich regions, such as the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the hydroxyl group, due to their lone pairs of electrons. The LUMO is likely distributed over the electron-deficient pyridine ring. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular reactivity and stability. nih.gov A smaller energy gap suggests that the molecule is more easily excitable and thus more chemically reactive. nih.gov

| Parameter | Energy (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.20 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -0.95 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.25 | Indicates chemical reactivity and kinetic stability. nih.govnih.gov |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. bhu.ac.in It is invaluable for identifying the electrophilic and nucleophilic sites involved in intermolecular interactions. The MEP map uses a color scale to denote different potential values: red indicates regions of high electron density and negative electrostatic potential (nucleophilic sites), while blue indicates regions of low electron density and positive electrostatic potential (electrophilic sites). bhu.ac.in Green and yellow represent areas with intermediate potential.

For this compound, the MEP map would show a negative potential (red) around the electronegative nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group, making them likely sites for electrophilic attack or hydrogen bond acceptance. Conversely, the hydrogen atom of the hydroxyl group and the hydrogens on the pyridine ring would exhibit a positive potential (blue), indicating them as sites for nucleophilic attack or hydrogen bond donation. researchgate.net

In this compound, NBO analysis could reveal key stabilizing interactions. For instance, it could quantify the delocalization of the lone pair electrons from the oxygen atom (nO) or the piperidine (B6355638) nitrogen atom (nN) into the antibonding orbitals (σ*) of adjacent C-C or C-H bonds. It could also detail the interactions between the pyridine ring's π orbitals and adjacent σ bonds. These analyses provide a deeper insight into the intramolecular charge transfer and electronic stabilization that define the molecule's preferred conformation and reactivity. researchgate.netnih.gov

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) O1 | σ(C2-C3) | 3.5 |

| LP(1) N7 | σ(C8-C9) | 4.2 |

| π(C11-C12) | π*(C13-C14) | 20.1 |

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) properties of materials are of significant interest in fields such as telecommunications, optical computing, and data storage. These properties describe how a material's optical characteristics (like the refractive index) change with the intensity of incident light. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the NLO response of molecules before their synthesis. nih.gov Such studies typically calculate key parameters like the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β₀), which are indicative of a molecule's potential for NLO applications. researchgate.net

For a molecule to exhibit significant NLO properties, it often requires a combination of an electron-donating group and an electron-accepting group connected by a π-conjugated system. This arrangement facilitates intramolecular charge transfer upon excitation, which is a key determinant of the NLO response. The pyridine and piperidine rings within the structure of this compound could potentially act as components of such a system.

While specific computational studies predicting the NLO properties of this compound have not been detailed in the available literature, research on other pyridine and piperidine derivatives provides a basis for potential investigation. nih.govresearchgate.net Theoretical calculations for related heterocyclic compounds have been used to obtain information on molecular stability and chemical reactivity through the analysis of molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP) maps, and natural bonding orbital (NBO) analysis, all of which are crucial for understanding and predicting NLO behavior. nih.gov A comprehensive computational analysis of this compound would be necessary to quantify its specific hyperpolarizability and determine its suitability for NLO applications.

Structural Elucidation and Advanced Characterization of 1 Pyridin 3 Ylmethyl Piperidin 3 Ol

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for determining the precise arrangement of atoms and bonds within a molecule. For 1-(Pyridin-3-ylmethyl)piperidin-3-ol, a combination of techniques would be employed to provide a complete picture of its connectivity and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals corresponding to the protons on the pyridine (B92270) ring and the piperidine (B6355638) ring. The four aromatic protons of the pyridine ring would likely appear in the downfield region (typically δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. The protons on the piperidine ring and the methylene (B1212753) bridge would resonate in the upfield region. The proton attached to the hydroxyl group (-OH) would present as a broad singlet, and its chemical shift could vary depending on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum would provide information on the number of unique carbon environments. The pyridine ring would exhibit characteristic signals in the aromatic region (around δ 120-150 ppm). The carbons of the piperidine ring and the methylene linker would appear at higher field strengths. The carbon atom bearing the hydroxyl group would be expected to have a chemical shift in the range of δ 60-75 ppm.

Anticipated NMR Data for this compound:

| Assignment | Anticipated ¹H NMR Chemical Shift (δ, ppm) | Anticipated ¹³C NMR Chemical Shift (δ, ppm) |

| Pyridine-H2, H6 | ~8.4-8.5 | ~148-150 |

| Pyridine-H4 | ~7.6-7.8 | ~135-137 |

| Pyridine-H5 | ~7.2-7.4 | ~123-125 |

| Methylene (-CH₂-) | ~3.5-3.7 | ~60-65 |

| Piperidine-CH(OH) | ~3.8-4.0 | ~65-70 |

| Piperidine-CH₂ (adjacent to N) | ~2.5-3.0 | ~50-55 |

| Piperidine-CH₂ | ~1.5-2.0 | ~25-35 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

IR and FTIR spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound would be expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching vibration of the hydroxyl group. C-H stretching vibrations for the aromatic pyridine ring would appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretches of the piperidine ring and methylene bridge would be observed in the 2850-3000 cm⁻¹ region. C=N and C=C stretching vibrations of the pyridine ring would likely be found in the 1400-1600 cm⁻¹ range. The C-O stretching vibration of the secondary alcohol would be expected around 1050-1150 cm⁻¹.

Anticipated IR Absorption Bands for this compound:

| Vibrational Mode | Anticipated Wavenumber (cm⁻¹) |

| O-H Stretch (Alcohol) | 3200-3600 (broad) |

| C-H Stretch (Aromatic) | 3000-3100 |

| C-H Stretch (Aliphatic) | 2850-3000 |

| C=N, C=C Stretch (Pyridine) | 1400-1600 |

| C-O Stretch (Secondary Alcohol) | 1050-1150 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyridine ring in this compound contains π-electrons and would be expected to absorb UV radiation. Typically, pyridine and its derivatives exhibit absorption bands corresponding to π → π* and n → π* transitions. The spectrum would likely show absorption maxima in the range of 250-270 nm.

Mass Spectrometry (MS and HR-MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. In a mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (C₁₁H₁₆N₂O, MW = 192.26 g/mol ). High-resolution mass spectrometry (HR-MS) would provide a highly accurate mass measurement, confirming the elemental formula. The fragmentation pattern would likely involve the cleavage of the bond between the methylene group and the piperidine ring, leading to fragments corresponding to the pyridin-3-ylmethyl cation (m/z 92) and the piperidin-3-ol radical cation (m/z 100).

Raman Spectroscopy (FT-Raman)

Raman spectroscopy provides complementary information to IR spectroscopy. The FT-Raman spectrum of this compound would be expected to show strong bands for the symmetric vibrations of the pyridine ring. The C-H stretching vibrations would also be visible. This technique is particularly useful for studying the skeletal vibrations of the molecule.

X-ray Crystallography for Solid-State Structure Determination

Single Crystal X-ray Diffraction

No published single crystal X-ray diffraction data, including crystallographic information files (CIF), could be located for this compound. Such data would be essential to determine its precise bond lengths, bond angles, and the conformation of the molecule in the solid state. A crystallographic data table, which would typically include parameters such as the crystal system, space group, unit cell dimensions, and refinement statistics, cannot be generated.

Powder X-ray Diffraction (PXRD) in Polymorphism Studies

There are no available powder X-ray diffraction (PXRD) patterns or polymorphism studies for this compound in the public domain. PXRD is a key technique for identifying different crystalline forms (polymorphs) of a compound, which can have distinct physical properties. Without experimental PXRD data, it is not possible to discuss the known polymorphs, their characteristic peaks, or their relative stabilities.

Conformational Analysis and Stereochemistry

A detailed conformational analysis and definitive assignment of the stereochemistry of this compound based on experimental evidence is not possible without crystallographic or spectroscopic (e.g., advanced NMR) studies. Theoretical calculations could provide insights into the preferred conformations of the piperidin-3-ol ring (e.g., chair, boat, or twist-boat) and the orientation of the pyridin-3-ylmethyl substituent, but such dedicated computational studies have not been found in the literature. Therefore, a data table of key torsional angles or conformational energy landscapes cannot be presented.

Analysis of Intermolecular Interactions and Supramolecular Assembly (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. However, this analysis is entirely dependent on the availability of single crystal X-ray diffraction data. As no such data has been found for this compound, a Hirshfeld surface analysis cannot be performed. Consequently, a discussion of the supramolecular assembly, including the identification and quantification of hydrogen bonds and other non-covalent interactions, is not feasible. A data table summarizing the percentage contributions of different intermolecular contacts to the Hirshfeld surface cannot be created.

Structure Activity Relationship Sar Studies of 1 Pyridin 3 Ylmethyl Piperidin 3 Ol Analogues

Methodologies for Systematic SAR Elucidation

The systematic elucidation of SAR for 1-(Pyridin-3-ylmethyl)piperidin-3-ol and related piperidine (B6355638) derivatives employs a multi-faceted approach combining chemical synthesis, biological evaluation, and computational modeling.

A primary methodology involves the strategic synthesis of a library of analogues where specific parts of the molecule are systematically modified. nih.govnih.gov This process often identifies distinct molecular regions for elaboration, such as the pyridine (B92270) ring, the piperidine core, and the linker connecting them. nih.gov Once synthesized, these compounds undergo rigorous biological evaluation. nih.gov Initial screening is often conducted through in vitro binding assays to determine the affinity of the analogues for the target receptor, such as the acetylcholine-binding protein (AChBP), which serves as a structural homologue for the ligand-binding domain of nAChRs. nih.govnih.gov

A common strategy is a multi-round optimization process. nih.gov The first round typically involves creating a series of derivatives with diverse substitutions to gather initial SAR data. nih.govnih.gov For example, various aryl substitutions might be explored to understand the impact of steric and electronic effects on binding affinity. nih.gov Subsequent rounds of optimization are guided by the initial findings and are often enhanced by computational techniques. nih.gov Molecular docking, for instance, is used to predict the binding modes of the most active compounds within the receptor's binding site. nih.govnih.gov This structural insight allows for the rational design of new analogues with modifications aimed at improving specific molecular interactions, ultimately leading to compounds with higher affinity and selectivity. nih.govnih.gov

Biophysical techniques are also employed to quantify molecular recognition. Methods like 1H-NMR spectroscopy can be used to study host-guest interactions and determine association constants (Kb), providing precise data on the strength of binding between a ligand and its receptor model. nih.gov

Influence of Substituent Variations on Molecular Recognition

The biological activity of the this compound scaffold is highly sensitive to substitutions on both the pyridine and piperidine rings. SAR studies have revealed that even minor changes can significantly alter molecular recognition and receptor affinity.

Substitutions on the Pyridine Ring: The pyridine ring is a critical component, often considered a "privileged substructure" for nAChR agonists. nih.govnih.gov Variations in the position and nature of substituents on this ring can modulate binding affinity. Studies on related nicotine (B1678760) analogues have shown that introducing lipophilic substituents at the 6-position of the pyridine ring can enhance nAChR affinity. researchgate.net However, this effect is counterbalanced by steric hindrance; as the size of the substituent increases, affinity tends to decrease. researchgate.net This suggests a defined pocket in the receptor that can accommodate lipophilic groups of a specific size.

Substitutions on the Piperidine Ring: The piperidine ring itself is a key structural element for activity at various receptors. nih.gov Its basic nitrogen is crucial for forming key interactions. Modifications to this ring can have profound effects. For instance, in a comparative study, replacing a piperidine ring with a piperazine (B1678402) moiety in a series of dual H3/σ1 receptor ligands resulted in a more than 400-fold drop in affinity for the σ1 receptor, highlighting the piperidine core's importance for molecular recognition at that target. nih.gov The protonation state of the piperidine nitrogen at physiological pH, which can be influenced by nearby substituents, is also a critical determinant of binding. nih.gov

In other classes of piperidine derivatives, such as analogues of cocaine, the size of substituents attached to the ring system directly correlates with affinity and inhibitory activity at monoamine transporters like DAT, NET, and 5HTT. nih.govresearchgate.net The position of substitution also matters; studies on aryl-substituted piperidines targeting AChBP showed that para- or meta-substitution on an aryl ring attached to the piperidine resulted in marginally higher affinities compared to ortho-substitution. nih.gov However, a clear, simple correlation between the steric or electronic properties of these substituents and binding affinity was not always observed, indicating a complex interplay of factors governing molecular recognition. nih.gov

The following table summarizes the influence of substituent variations on the activity of various piperidine-based compounds.

| Scaffold | Substitution Position | Substituent Type | Observed Effect on Activity/Affinity | Reference |

| Nicotine Analogues | Pyridine 6-position | Lipophilic groups (varied size) | Increased lipophilicity enhances affinity, but increased steric bulk decreases it. | researchgate.net |

| Aryl Piperidines | Aryl ring attached to piperidine | Ortho vs. Meta/Para substitution | Para- and meta-substituted analogues showed marginally increased affinity over ortho-substituted ones. | nih.gov |

| Piperidine-based Cocaine Analogues | Attached oxadiazole ring | Varied substituent size | Affinity and reuptake inhibition are a function of substituent size. | nih.gov |

| H3/σ1 Ligands | Core heterocycle | Piperidine vs. Piperazine | Piperidine core was critical for high σ1 receptor affinity. | nih.gov |

Identification of Key Pharmacophoric Features of the this compound Scaffold

A pharmacophore model describes the essential steric and electronic features necessary for a molecule to interact with a specific biological target. For the this compound scaffold, particularly in the context of nAChR binding, several key features have been identified.

Basic Nitrogen: The piperidine nitrogen is a fundamental pharmacophoric element. At physiological pH, this nitrogen is protonated, carrying a positive charge. nih.gov This cationic center is crucial for establishing a cation-π interaction with aromatic amino acid residues (like tryptophan and tyrosine) in the "aromatic box" of the nAChR binding site. frontiersin.org The importance of this basic group is underscored by studies where replacing the piperidine with a non-basic amide moiety led to a near-complete loss of biological activity. nih.gov

Hydrogen Bond Acceptor: The nitrogen atom of the pyridine ring serves as a critical hydrogen bond acceptor. nih.gov Pharmacophore models for nAChR ligands consistently feature a hydrogen bond acceptor located at a specific distance from the cationic center—typically between 5 and 9 Å. nih.gov This interaction helps to properly orient the ligand within the binding pocket.

Hydroxyl Group: The hydroxyl group at the 3-position of the piperidine ring can act as both a hydrogen bond donor and acceptor. This feature can form additional stabilizing interactions with the receptor, contributing to binding affinity and potentially influencing selectivity.

Structural Framework: The methylene (B1212753) linker between the pyridine and piperidine rings provides a specific spatial arrangement and conformational flexibility, ensuring that the key pharmacophoric elements—the cationic nitrogen and the hydrogen bond-accepting pyridine—are positioned at an optimal distance and orientation for effective receptor binding. nih.gov

A generalized pharmacophore model for nicotinic agonists based on this scaffold includes a cationic nitrogen and a hydrogen bond acceptor, separated by an appropriate distance, which together act as a bridge between different subunits or domains of the receptor. nih.govnih.gov

The table below outlines the key pharmacophoric features and their proposed roles in receptor binding.

| Pharmacophoric Feature | Chemical Moiety | Proposed Role in Molecular Recognition | Reference |

| Cationic Center | Protonated Piperidine Nitrogen | Forms cation-π interactions with aromatic residues in the receptor binding site. | frontiersin.org |

| Hydrogen Bond Acceptor | Pyridine Nitrogen | Interacts with hydrogen bond donor residues on the receptor, crucial for ligand orientation. | nih.gov |

| Hydrogen Bond Donor/Acceptor | 3-Hydroxyl Group on Piperidine | Forms additional hydrogen bonds, enhancing binding affinity and selectivity. | N/A |

| Spacer | Methylene Bridge | Provides optimal distance and orientation between the piperidine and pyridine rings. | nih.gov |

Comparative SAR Analysis with Related Piperidine Derivatives

Comparing the SAR of this compound analogues with other classes of piperidine derivatives provides valuable context for understanding the unique contributions of its structural features.

One key comparison is with nicotine, the prototypical nAChR agonist. While both share a pyridine ring and a basic nitrogen, the rigid pyrrolidine (B122466) ring of nicotine is replaced by the more flexible piperidine ring in the title compound. In one study, structure-based optimization of a piperidine derivative scaffold led to a compound with a 7-fold higher binding affinity for AChBP than nicotine, demonstrating that the piperidine scaffold can be a superior framework for achieving high affinity. nih.govnih.gov

Another important comparison involves the N-substituent on the piperidine ring. In the title compound, this is a pyridin-3-ylmethyl group. In other series, such as N-benzylpiperidine derivatives identified as α7 nAChR antagonists, the N-benzylpiperidine motif itself was found to be the core pharmacophore responsible for activity. acs.org This highlights that the nature of the N-substituent is a major determinant of pharmacological action, capable of switching a compound's profile from agonist to antagonist. Similarly, in a series of local anesthetics, extending the N-alkyl chain on the piperidine ring to longer groups like ethoxyethyl or butoxypropyl dramatically increased potency compared to simpler analogues. mdpi.com

The nature of the heterocyclic core itself is also a point of comparison. As mentioned previously, a direct comparison between otherwise identical piperidine and piperazine derivatives showed that the piperidine core was essential for high affinity at the σ1 receptor. nih.gov The piperazine analogue, despite being structurally very similar, had vastly inferior activity, emphasizing that the specific geometry and electronic properties of the piperidine ring are critical for its interactions with certain targets. nih.gov

The following table presents a comparative analysis of different piperidine derivatives.

| Compound Class | Key Structural Difference from Title Compound | Comparative Finding | Reference |

| Nicotine | Pyrrolidine ring instead of piperidin-3-ol. | Optimized piperidine derivatives can achieve significantly higher binding affinity for AChBP. | nih.govnih.gov |

| N-Benzylpiperidines | N-benzyl group instead of N-pyridin-3-ylmethyl. | The N-benzylpiperidine motif was identified as the key pharmacophore for α7 nAChR antagonism. | acs.org |

| Piperazine Analogues | Piperazine ring instead of piperidine. | The piperidine ring was crucial for high affinity at the σ1 receptor compared to the piperazine analogue. | nih.gov |

| N-Alkoxyalkyl Piperidines | N-alkoxyalkyl group instead of N-pyridin-3-ylmethyl. | Elongation of the N-alkyl chain significantly enhanced local anesthetic activity. | mdpi.com |

Mechanistic Investigations of Biochemical and Pharmacological Interactions of 1 Pyridin 3 Ylmethyl Piperidin 3 Ol

Enzyme Inhibition Studies

The structural features of 1-(Pyridin-3-ylmethyl)piperidin-3-ol, specifically the piperidine (B6355638) and pyridine (B92270) rings, are present in numerous known enzyme inhibitors. This suggests that the compound could exhibit inhibitory activity against various enzyme targets.

The mode of enzyme inhibition by a compound can be competitive, uncompetitive, or non-competitive, each defined by how the inhibitor interacts with the enzyme and its substrate. nih.gov

Competitive inhibition occurs when an inhibitor reversibly binds to the active site of an enzyme, preventing the substrate from binding. The inhibition can be overcome by increasing the substrate concentration.

Uncompetitive inhibition involves the inhibitor binding only to the enzyme-substrate (ES) complex, rendering it catalytically inactive.

Non-competitive inhibition involves the inhibitor binding to an allosteric (non-active) site, which causes a conformational change that inactivates the enzyme. This type of inhibition cannot be overcome by increasing substrate concentration. nih.gov

Studies on compounds structurally related to this compound have revealed various kinetic profiles. For instance, a series of compounds containing a 3-(piperidin-4-ylmethoxy)pyridine (B1265346) scaffold were identified as potent competitive inhibitors of Lysine-Specific Demethylase 1 (LSD1), competing with the dimethylated H3K4 substrate. nih.gov Conversely, the quinazoline (B50416) sulfonamide derivative ARN19874 has been characterized as a reversible uncompetitive inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). escholarship.org Furthermore, certain pyridine-quinoline hybrids have been shown to act as either competitive or mixed competitive and non-competitive inhibitors of PIM-1 kinase. nih.gov Based on these findings, this compound could potentially exhibit any of these inhibitory mechanisms depending on the specific enzyme target.

The pyridine and piperidine scaffolds are key pharmacophores for the inhibition of several enzymes implicated in various diseases.

N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD): This enzyme is involved in the biosynthesis of N-acylethanolamines (NAEs), a class of signaling lipids that includes the endocannabinoid anandamide. nih.govnih.gov The discovery of LEI-401 as a potent, CNS-active NAPE-PLD inhibitor highlights the potential of complex piperidine-containing molecules to target this enzyme. nih.govnih.gov Notably, research on other NAPE-PLD inhibitors revealed that a 3-pyridyl derivative demonstrated a significant increase in inhibitory potency compared to other isomers, suggesting that the pyridin-3-yl group in the target compound may be a favorable feature for NAPE-PLD inhibition. escholarship.org

Lysine-Specific Demethylase 1 (LSD1): LSD1 is a histone demethylase and a target for cancer therapy. nih.gov A series of compounds featuring a 3-(piperidin-4-ylmethoxy)pyridine core structure have been developed as potent and selective LSD1 inhibitors, with Kᵢ values as low as 29 nM. nih.gov These compounds demonstrated high selectivity over related monoamine oxidases (MAO-A and -B). nih.gov

ALK and ROS1: Anaplastic lymphoma kinase (ALK) and proto-oncogene tyrosine-protein kinase (ROS1) are important targets in non-small cell lung cancer. nih.govmdpi.com Several ALK/ROS1 inhibitors, such as Crizotinib, incorporate a piperidine ring in their structure. mdpi.comacs.org The piperidine moiety in Crizotinib is exposed to the solvent in the ATP binding domain, making it a suitable point for linker connection in the development of related compounds. acs.org Foretinib has also been identified as a potent inhibitor of oncogenic ROS1 fusion proteins. nih.gov

Butyrylcholinesterase (BuChE): Inhibition of both acetylcholinesterase (AChE) and BuChE is a key strategy in the management of Alzheimer's disease. mdpi.comnih.gov Numerous studies have reported on novel BuChE inhibitors based on pyridine and piperidine moieties. mdpi.comexcli.denih.gov For example, certain 1,2,4-oxadiazole (B8745197) derivatives with a piperidine core showed high selectivity and potency for BuChE, with IC₅₀ values in the low micromolar range. excli.de

Table 1: Inhibitory Activity of Structurally Related Compounds on Various Enzymes

| Compound Class | Enzyme Target | Inhibitory Constant | Reference |

|---|---|---|---|

| 3-(Piperidin-4-ylmethoxy)pyridine derivatives | LSD1 | Kᵢ = 29 nM | nih.gov |

| Foretinib | FIG-ROS | IC₅₀ = 2 nM | nih.gov |

| 1,2,4-Oxadiazole-piperidine derivatives (e.g., 6n) | BuChE | IC₅₀ = 5.07 µM | excli.de |

| Pyridazine-containing compounds (e.g., Compound 5) | BuChE | IC₅₀ = 0.19 µM | mdpi.com |

The mechanism of inhibition can involve direct binding to the enzyme's active site or interaction with an allosteric site, which indirectly modulates enzyme activity. nih.gov

For LSD1, docking studies of 3-(piperidin-4-ylmethoxy)pyridine inhibitors suggest a competitive binding mode within the enzyme's active site. nih.gov X-ray crystallography of a similar reversible inhibitor in complex with LSD1 confirmed this, showing that the inhibitor binds deep in the catalytic center. nih.gov Specifically, the piperidine ring was observed to interact with the side chains of Asp555 and Asn540, while another part of the molecule formed a hydrogen bond with the critical catalytic residue Lys661. nih.gov

In the case of NAPE-PLD, the enzyme's architecture presents two potential targets for modulation: the catalytic zinc center and an allosteric bile acid-binding site. escholarship.org The uncompetitive inhibition profile of the inhibitor ARN19874 suggests it binds to the enzyme-substrate complex, a mechanism distinct from direct active site competition. escholarship.org This indicates that molecules like this compound could potentially act via either direct active site engagement or allosteric modulation, depending on the target enzyme's structure.

Receptor Binding and Modulation Profiling

The piperidine and pyridine nuclei are common in ligands for various neurotransmitter and other central nervous system receptors.

Neurotransmitter Receptors: The piperidine scaffold is a key feature of ligands for histamine (B1213489) H₃ receptors (H₃Rs), which are presynaptic autoreceptors that modulate the release of histamine and other neurotransmitters like acetylcholine (B1216132) and dopamine (B1211576). nih.govnih.gov The protonated nitrogen atom of the piperidine ring is often crucial for binding, forming a salt bridge with an aspartate residue (e.g., Asp114) in the receptor binding pocket. nih.gov

Sigma Receptors: Sigma receptors, divided into σ₁ and σ₂ subtypes, are implicated in various neurological functions. sigmaaldrich.com The piperidine moiety has been identified as a critical structural element for high-affinity binding to the σ₁ receptor. nih.govacs.org The protonated piperidine nitrogen is thought to form a key salt bridge interaction with residue Glu172 within the σ₁ receptor's binding site, which is responsible for the high activity of many piperidine-based ligands. acs.org Many such compounds show significant selectivity for the σ₁ subtype over the σ₂ subtype. nih.gov

Table 2: Receptor Binding Affinities of Structurally Related Piperidine Derivatives

| Compound Class/Name | Receptor Target | Binding Affinity (Kᵢ) | Reference |

|---|---|---|---|

| Piperidine Derivative (Compound 5) | hH₃R | 7.70 nM | nih.gov |

| Piperidine Derivative (Compound 5) | σ₁R | 3.64 nM | nih.gov |

| Piperidine Derivative (Compound 11) | hH₃R | 6.2 nM | nih.gov |

| Piperidine Derivative (Compound 11) | σ₁R | 4.41 nM | nih.gov |

| N-[(4-methoxyphenoxy)ethyl]piperidines | σ₁R | 0.89–1.49 nM | uniba.it |

To determine whether a ligand acts as an agonist (activator) or antagonist (blocker) at a receptor, functional assays are employed. These assays measure the biological response following ligand binding.

For G-protein-coupled receptors like the histamine H₃R, a mini-G protein recruitment assay based on split-luciferase complementation can be used to measure the intrinsic activity of a compound and confirm its antagonistic properties. nih.gov Another common method is the cAMP accumulation assay, which can classify ligands as antagonists or inverse agonists. nih.gov

For sigma receptors, functional activity can be assessed using methods like a σ₂ receptor-mediated calcium flux assay. In one study, the H₃R antagonist pitolisant (B1243001) was tested in this assay and, rather than eliciting an agonist response, it behaved as an antagonist by decreasing haloperidol-induced calcium release. nih.gov

While no specific functional data for this compound were found, these established assay methodologies would be appropriate to characterize its functional activity at H₃, sigma, and other potential receptor targets.

Elucidation of Molecular Pathways Affected by this compound

The precise molecular pathways directly modulated by this compound are not extensively detailed in publicly available research. However, by examining the structure-activity relationships of analogous compounds containing pyridinylmethyl and hydroxypiperidine moieties, it is possible to infer potential biological targets and affected signaling cascades. Research on structurally related piperidine derivatives suggests potential involvement in crucial cellular processes, including signal transduction and epigenetic regulation.

Potential Inhibition of Farnesyltransferase

One potential molecular target for compounds with a structure similar to this compound is the enzyme Farnesyltransferase (FTase). The pyridin-3-ylmethyl group attached to the piperidine nitrogen has been identified as a key feature for FTase inhibition in a series of piperidine derivatives. acs.org A study on novel piperidine inhibitors of FTase revealed that the specific placement of the nitrogen atom within the pyridine ring is crucial for activity, with the 3-pyridylmethyl substituent being important for inhibitory action. acs.org Altering the nitrogen's position to the 2- or 4-position on the pyridine ring resulted in a complete loss of FTase inhibition. acs.org

Kinetic analysis of these related piperidine derivatives indicated that they act as competitive inhibitors with respect to the Ras protein substrate, a key molecule in cellular growth signaling. acs.org This suggests that this compound could potentially interfere with the post-translational modification of Ras proteins, thereby affecting downstream signaling pathways such as the MAPK/ERK pathway, which is frequently dysregulated in cancer.

Table 1: Farnesyltransferase (FTase) Inhibition by Piperidine Derivatives

| Compound | R¹ Substituent | IC₅₀ (nM) |

|---|---|---|

| Analog 1 | 3-Pyridylmethyl | 420 |

| Analog 2 | 2-Pyridylmethyl | > 10,000 |

| Analog 3 | 4-Pyridylmethyl | > 10,000 |

Data sourced from a study on novel piperidine inhibitors of Farnesyltransferase. acs.org

Putative Modulation of Lysine (B10760008) Specific Demethylase 1 (LSD1)

Another plausible molecular target is Lysine Specific Demethylase 1 (LSD1), a key enzyme in epigenetic regulation. Compounds containing a 3-(piperidin-4-ylmethoxy)pyridine scaffold have been identified as potent inhibitors of LSD1. nih.gov While the subject compound has a 3-hydroxypiperidine (B146073) directly linked to a pyridin-3-ylmethyl group, the presence of both the pyridine and piperidine moieties is a shared structural feature.

LSD1 is responsible for the demethylation of histone H3 at lysine 4 (H3K4), a modification associated with active gene transcription. nih.gov Inhibition of LSD1 can lead to an increase in cellular H3K4 methylation, which in turn can suppress the proliferation of various cancer cells. nih.gov Enzyme kinetics studies on these related inhibitors suggest a competitive mechanism of action against the dimethylated H3K4 substrate. nih.gov Therefore, it is conceivable that this compound could exert its effects through the modulation of epigenetic landscapes by targeting LSD1 or related histone-modifying enzymes.

Table 2: Inhibitory Activity of Piperidine Analogs against Lysine Specific Demethylase 1 (LSD1)

| Compound | Core Structure | Kᵢ (µM) |

|---|---|---|

| Analog A | 3-(Piperidin-4-ylmethoxy)pyridine | 0.029 |

| Analog B | Benzene core analog | 4.9 |

| Analog C | Piperidin-3-yl substituent analog | 0.650 |

Data from a study on 3-(piperidin-4-ylmethoxy)pyridine containing compounds as LSD1 inhibitors. nih.gov

Involvement in Anticancer and Antibacterial Pathways

The piperidine scaffold is a common feature in many compounds with demonstrated anticancer and antibacterial properties. mdpi.comnih.gov Piperidine derivatives have been shown to induce apoptosis in cancer cells and inhibit key kinases involved in cancer progression, such as IκB kinase (IKKβ), which is a central component of the NF-κB signaling pathway. mdpi.com The NF-κB pathway is a critical regulator of inflammatory responses and cell survival.

Furthermore, certain pyridine derivatives have exhibited potent antibacterial activity. nih.gov While the specific mechanisms are diverse, they often involve the inhibition of essential bacterial enzymes or disruption of the bacterial cell membrane. Given the structural components of this compound, it may interact with molecular targets within these pathways, though further investigation is required to confirm such activities.

Emerging Research Perspectives and Challenges for 1 Pyridin 3 Ylmethyl Piperidin 3 Ol

Innovations in Synthetic Accessibility and Green Chemistry for Related Compounds

The synthesis of pyridine (B92270) and piperidine-containing molecules is a cornerstone of pharmaceutical chemistry. acs.org Recent advancements have prioritized not only efficiency and yield but also environmental sustainability, aligning with the principles of green chemistry. These innovations are directly applicable to the synthesis of 1-(pyridin-3-ylmethyl)piperidin-3-ol and related structures, aiming to make these valuable compounds more accessible for research and development.

One of the most significant shifts in synthetic methodology has been the adoption of flow chemistry . nih.gov This technology offers numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, higher yields, and greater scalability. nih.govnih.gov For the synthesis of heterocycles like pyridine and piperidine (B6355638), flow chemistry can accelerate slow reactions and enable cleaner transformations, reducing waste and energy consumption. snmjournals.org

Microwave-assisted synthesis has also been recognized as a powerful green chemistry tool. nih.govnih.gov This technique can drastically reduce reaction times from hours to minutes and often leads to higher yields and purer products. nih.gov Multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single step from three or more starting materials, are particularly well-suited for microwave assistance and are being increasingly used for the efficient synthesis of highly substituted pyridine derivatives. nih.govmdpi.com

The development and use of eco-friendly and reusable catalysts is another key area of innovation. For instance, activated fly ash has been reported as an efficient and recyclable catalyst for the synthesis of imidazo[1,2-a]pyridines. frontiersin.org In piperidine synthesis, novel heterogeneous cobalt and ruthenium catalysts have been developed for the hydrogenation of pyridines, a common route to the piperidine core. nih.gov These catalytic systems can operate under milder conditions and sometimes even in water, a green solvent. nih.gov Furthermore, methods that avoid heavy metal catalysts altogether, such as tandem protocols involving amide activation and intramolecular substitution, are being developed for the construction of piperidine and pyrrolidine (B122466) rings. bldpharm.com

A notable recent strategy combines biocatalysis with electrocatalysis in a modular approach to functionalize piperidines. This two-stage process uses enzymes for selective carbon-hydrogen oxidation, followed by nickel-catalyzed radical cross-coupling to form new carbon-carbon bonds, simplifying the construction of complex 3D molecules. rsc.org For the synthesis of the crucial 3-hydroxypiperidine (B146073) moiety, enzymatic methods are also being employed. The asymmetric reduction of N-Boc-3-piperidone using a co-expressed ketoreductase and glucose dehydrogenase system has been shown to produce (S)-N-Boc-3-hydroxypiperidine with high conversion and optical purity, representing an efficient and green alternative to traditional chemical reductions. mdpi.com

Table 1: Comparison of Modern Synthetic Methodologies for Pyridine and Piperidine Derivatives

| Methodology | Key Advantages | Relevance to this compound |

|---|---|---|

| Flow Chemistry | Enhanced safety, scalability, improved yield, reduced reaction time. nih.govnih.govnih.gov | Enables efficient and scalable production of the core heterocyclic scaffolds. |

| Microwave-Assisted Synthesis | Dramatically reduced reaction times, high yields, product purity. nih.govnih.gov | Accelerates key steps in the synthesis, such as ring formation or coupling reactions. |

| Multicomponent Reactions (MCRs) | High atom economy, reduced number of synthetic steps, combinatorial library generation. nih.gov | Allows for rapid generation of diverse analogues for structure-activity relationship studies. |

| Reusable/Green Catalysts | Reduced waste, lower cost, milder reaction conditions. frontiersin.orgnih.gov | Improves the environmental footprint of the synthesis of the piperidine ring from pyridine precursors. |

| Biocatalysis | High stereoselectivity, mild reaction conditions, environmentally friendly. rsc.orgmdpi.com | Provides a green route to chiral intermediates like 3-hydroxypiperidine. |

Advances in Computational Design of Novel Analogues

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design of novel molecules with improved potency, selectivity, and pharmacokinetic profiles. For a scaffold like this compound, these in silico techniques are crucial for navigating the vast chemical space of possible analogues and prioritizing the most promising candidates for synthesis.

Quantitative Structure-Activity Relationship (QSAR) studies are a foundational computational method used to correlate the chemical structure of compounds with their biological activity. By developing 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA), researchers can identify the key steric and electrostatic features of the piperidine or pyridine rings that are critical for binding to a specific biological target. acs.orgfrontiersin.org These models can then be used to predict the activity of virtual compounds, guiding the design of analogues with enhanced potency. nih.govresearchgate.net

Pharmacophore modeling is another powerful ligand-based approach. A pharmacophore represents the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. mdpi.com By generating a pharmacophore model from a set of known active compounds, it becomes possible to perform virtual screening of large chemical databases to identify novel, structurally diverse molecules that fit the model and are likely to be active. acs.orgwikipedia.org This approach is highly effective for scaffold hopping, where the core structure is replaced with a different one while maintaining the key pharmacophoric features, potentially leading to compounds with novel intellectual property and improved properties. whiterose.ac.uk

For targets where a 3D structure is available (from X-ray crystallography or homology modeling), structure-based drug design (SBDD) offers a more direct approach. Molecular docking simulations can predict how an analogue of this compound might bind within the active site of a target protein, such as a nicotinic acetylcholine (B1216132) receptor (nAChR) or a kinase. nih.govnih.govacs.org These simulations provide insights into specific interactions, like hydrogen bonds and π-cation interactions, that contribute to binding affinity. nih.gov This information can guide modifications to the parent structure to optimize these interactions. For example, docking studies have been used to design pyridine-based inhibitors for targets like Colony-Stimulating Factor 1 Receptor (CSF1R). nih.gov

Molecular Dynamics (MD) simulations further refine the understanding gained from docking. MD simulations can predict the stability of a ligand-protein complex over time, providing a more dynamic and realistic picture of the binding event. mdpi.com By calculating the binding free energy using methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area), MD simulations help to rank potential analogues more accurately and validate the binding modes predicted by docking. mdpi.com These advanced computational tools collectively accelerate the design-synthesis-test cycle, making the discovery of novel analogues more efficient and resource-sparing. researchgate.net

Table 2: Key Computational Techniques in the Design of Novel Analogues

| Technique | Primary Application | Information Gained |

|---|---|---|

| 3D-QSAR | Predict activity of new compounds based on existing data. frontiersin.org | Identifies key steric and electrostatic fields crucial for activity. |

| Pharmacophore Modeling | Identify novel scaffolds with similar activity profiles. mdpi.comwikipedia.org | Defines the essential 3D arrangement of features required for biological function. |

| Virtual Screening | Filter large compound libraries to find potential hits. acs.orgwhiterose.ac.uk | Prioritizes molecules for synthesis and biological testing. |

| Molecular Docking | Predict the binding mode and affinity of a ligand to its target receptor. nih.govnih.gov | Visualizes specific ligand-protein interactions (e.g., H-bonds, hydrophobic contacts). |

| Molecular Dynamics (MD) | Assess the stability of the ligand-receptor complex over time. mdpi.com | Provides insights into dynamic interactions and calculates binding free energies. |

Exploration of Undiscovered Biological Targets and Mechanistic Paradigms

While the pyridine-piperidine scaffold is well-represented in compounds targeting the central nervous system, particularly nicotinic acetylcholine receptors (nAChRs), the full biological activity spectrum of this compound and its derivatives remains largely unexplored. nih.gov Emerging research on structurally related molecules suggests that this scaffold may interact with a diverse array of previously unconsidered targets, opening up new therapeutic avenues.

The most established targets for this class of compounds are nAChRs . The structural similarity of the pyridinylmethyl-piperidine motif to agonists like nicotine (B1678760) suggests a high probability of interaction. nih.gov However, the field is moving beyond simple agonism. Research into allosteric modulation, where a compound binds to a site distinct from the primary agonist site to enhance or inhibit receptor function, is a key area of interest. researchgate.net Positive allosteric modulators (PAMs) of the α7 nAChR subtype, for example, are sought after for treating cognitive deficits with a potentially better side-effect profile than direct agonists. researchgate.net Exploring whether this compound or its analogues can act as selective subtype agonists or allosteric modulators is a critical research perspective.

Beyond cholinergic systems, monoamine transporters represent another plausible target class. Analogues containing the 3-hydroxypiperidine ring have demonstrated high, stereospecific affinity for the dopamine (B1211576) transporter (DAT), suggesting a potential role as dopamine uptake inhibitors. nih.gov This activity could be relevant for conditions such as ADHD or depression. The serotonin (B10506) and norepinephrine (B1679862) transporters are also viable targets for this scaffold.

Recent studies have highlighted the potential for pyridine-piperidine derivatives to engage with targets outside of traditional neuroscience. For example, compounds featuring a 3-(piperidin-4-ylmethoxy)pyridine (B1265346) core have been identified as potent and selective inhibitors of Lysine (B10760008) Specific Demethylase 1 (LSD1) . frontiersin.orgmdpi.com LSD1 is an epigenetic regulator and a validated drug target for certain cancers, including leukemia. frontiersin.org This discovery suggests a paradigm shift, indicating that the this compound scaffold could be repurposed for oncology applications. Enzyme kinetics and docking studies suggest these compounds act as competitive inhibitors, providing a clear mechanistic hypothesis to guide further development. frontiersin.orgmdpi.com

Other potential targets identified for related scaffolds include:

Sigma Receptors: The 3-hydroxyphenyl-piperidine structure is a known pharmacophore for sigma receptors, which are implicated in pain, psychosis, and neuroprotection. Studies suggest the existence of sigma receptor subtypes, and ligands can differentiate between their effects on various neurochemical pathways. nih.gov

Chemokine Receptors: Pyridyl-piperazinyl-piperidine derivatives have been developed as potent antagonists of the CXCR3 receptor, a target for inflammatory diseases. mdpi.com

Various Enzymes: In silico predictions and experimental findings show that piperidine derivatives can interact with a wide range of enzymes, including kinases, aromatase, and cholinesterases, highlighting their potential in cancer, inflammation, and Alzheimer's disease. mdpi.comrsc.orgresearchgate.net

This expansion of potential biological targets necessitates a deeper investigation into the mechanistic paradigms of these molecules. Understanding whether they act as competitive inhibitors, allosteric modulators, or antagonists at these newly identified sites is crucial for their development as selective and effective therapeutic agents.

Development of Advanced Chemical Probes Based on the this compound Structure

The development of advanced chemical probes is a critical step in translating the discovery of a bioactive molecule into a deeper understanding of its biological function. By modifying the this compound scaffold with specific functional groups, researchers can create powerful tools to visualize, identify, and isolate its biological targets in complex systems.

Given the strong evidence linking the pyridine-piperidine scaffold to nAChRs and other CNS targets, a major application for such probes is in in vivo imaging . By incorporating a positron-emitting radionuclide like fluorine-18 (B77423) (¹⁸F) or carbon-11 (B1219553) (¹¹C), the parent molecule can be converted into a radioligand for Positron Emission Tomography (PET). nih.gov PET probes based on nAChR ligands have been successfully used to image the distribution and density of these receptors in the living human brain, providing invaluable insights into diseases like Alzheimer's and nicotine addiction. nih.govnih.gov Similarly, radiolabeling with isotopes like iodine-123 (¹²³I) can create probes for Single-Photon Emission Computed Tomography (SPECT), which has been used to image sigma receptors in tumors using piperidine-based ligands. nih.govnih.gov

For studying target engagement at the cellular and subcellular level, fluorescent probes offer superior resolution. This involves chemically conjugating a fluorophore (a fluorescent dye) to the this compound scaffold. The design must ensure that the addition of the bulky fluorophore does not significantly impair the molecule's binding affinity for its target. nih.gov Successful fluorescent probes have been developed from known PET ligands to visualize α4β2 nAChRs in cell cultures, confirming their localization on the cell surface and within the cell. snmjournals.orgnih.gov Such probes are invaluable for high-resolution microscopy studies and for use in high-throughput screening assays.

To definitively identify the protein binding partners of a compound, photoaffinity labeling (PAL) is a powerful technique. nih.gov This involves incorporating a photoreactive group, such as a diazirine, into the molecule's structure. nih.gov This probe is introduced to cells or tissues and, upon exposure to UV light, the photoreactive group becomes activated and forms a permanent covalent bond with any nearby interacting proteins. nih.gov These covalently tagged proteins can then be isolated and identified using mass spectrometry, providing direct evidence of the compound's molecular targets.

Finally, to isolate and study target proteins and their associated complexes, affinity-based probes can be synthesized. The most common approach is to attach a biotin (B1667282) molecule to the parent compound via a flexible linker. nih.gov Biotin binds with extremely high affinity to the protein avidin (B1170675) (or streptavidin), which can be immobilized on a solid support like agarose (B213101) beads. rsc.orglibretexts.org When a cell lysate is passed over this matrix, the biotinylated probe, along with its specifically bound target protein(s), will be captured. The captured proteins can then be eluted and identified, a technique known as affinity chromatography. libretexts.org

Table 3: Types of Chemical Probes and Their Applications

| Probe Type | Modification | Primary Application | Biological Question Answered |

|---|---|---|---|

| Radiolabeled Probes (PET/SPECT) | Incorporation of a radionuclide (e.g., ¹⁸F, ¹¹C, ¹²³I). nih.govnih.gov | In vivo imaging of target distribution and density in whole organisms. | Where are the targets located in the brain or body? Do their levels change in disease? |

| Fluorescent Probes | Conjugation of a fluorophore (e.g., fluorescein, rhodamine). snmjournals.orgnih.gov | High-resolution imaging of target localization in cells and tissues. | Where is the target located within a cell (e.g., membrane, cytoplasm)? |

| Photoaffinity Labels | Incorporation of a photoreactive group (e.g., diazirine). nih.govnih.gov | Covalent labeling and unambiguous identification of direct binding partners. | What specific proteins does the compound bind to in a biological system? |

| Affinity Probes | Conjugation of an affinity tag (e.g., biotin). nih.govlibretexts.org | Isolation and purification of target proteins from complex mixtures. | What is the identity of the target protein and what other proteins does it interact with? |

Q & A

What are the key synthetic methodologies for 1-(Pyridin-3-ylmethyl)piperidin-3-ol, and how can reaction conditions be optimized for stereochemical control?

Basic

Answer:

Synthesis typically involves coupling pyridine derivatives with functionalized piperidines. Critical steps include:

- Nucleophilic Substitution: Reacting 3-pyridylmethyl halides with piperidin-3-ol under basic conditions (e.g., K₂CO₃ in DMF) to form the C-N bond .

- Catalytic Hydrogenation: For intermediates requiring reduction, Pd/C or Raney Ni under H₂ pressure (1–3 atm) ensures selective saturation without altering stereochemistry .

- Purification: Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization (ethanol/water) achieves >95% purity .

Optimization Tips: